molecular formula C21H22N2O3S2 B2613191 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919862-33-2

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2613191
CAS No.: 919862-33-2
M. Wt: 414.54
InChI Key: QEGNCGBEFSERKG-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines, with several compounds showing moderate to excellent activity. These compounds were compared to the reference drug etoposide, with some derivatives exhibiting higher anticancer activities (Ravinaik et al., 2021).
  • Synthesized N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their in vitro anticancer activity against a panel of four human cancer cell lines. The molecular docking study suggested probable mechanisms of action, and computational ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Gelation Behavior and Structural Analysis

  • N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, specifically looking at the role of methyl functionality and S⋯O interaction. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration. The single crystal structure revealed insights into the gelation mechanism, highlighting non-covalent interactions including π-π interactions and hydrogen bonds (Yadav & Ballabh, 2020).

Antimicrobial Activity

  • Synthesized 2-phenylamino-thiazole derivatives were screened for antimicrobial activity against bacterial and fungal strains. Some of the synthesized molecules exhibited antimicrobial potency surpassing that of reference drugs, particularly against Gram-positive bacterial strains. The study highlighted the potential of these derivatives as antimicrobial agents (Bikobo et al., 2017).
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents was reported, with these derivatives showing potential as novel and promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were evaluated for their cytotoxic activity, indicating that their antibacterial activity occurs at non-cytotoxic concentrations (Palkar et al., 2017).

Corrosion Inhibition

  • The effect of certain thiazole derivatives was studied for their role as corrosion inhibitors in hydrochloric acid solution, particularly for protecting oil-well tubular steel. The study utilized various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, highlighting how these derivatives act as mixed-type inhibitors and adhere to the surface of the steel following the Langmuir adsorption isotherm (Yadav et al., 2015).

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-7-5-6-16(11-17)20(24)23-21-22-19(12-27-21)18-9-8-14(3)10-15(18)4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNCGBEFSERKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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